molecular formula C10H10N2O2S B2680846 2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide CAS No. 35498-57-8

2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide

Cat. No.: B2680846
CAS No.: 35498-57-8
M. Wt: 222.26
InChI Key: MFDDEIUCXJPBNK-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a heterocyclic compound that features a thiazole ring and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with thiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran-3-carboxamide: Lacks the thiazole ring, resulting in different biological activities.

    N-(1,3-thiazol-2-yl)furan-3-carboxamide: Lacks the dimethyl groups, affecting its chemical reactivity and biological properties.

    2,5-dimethyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide: Contains a thiophene ring instead of a furan ring, leading to different electronic properties.

Uniqueness

2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide is unique due to the presence of both the thiazole and furan rings, which confer distinct electronic and steric properties. These features contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

2,5-Dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : The initial step involves creating the furan structure from available precursors.
  • Introduction of Dimethyl Groups : Methylation reactions introduce the two methyl groups at the 2 and 5 positions of the furan ring.
  • Thiazole Incorporation : The thiazole moiety is introduced via condensation reactions with appropriate thiazole derivatives.
  • Carboxamide Formation : Finally, an amide coupling reaction introduces the carboxamide functional group.

Characterization methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and X-ray Diffraction (XRD) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens using Minimum Inhibitory Concentration (MIC) assays. The results demonstrated that this compound showed promising activity against bacteria such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

PathogenMIC (μg/mL)Comparison Standard
Staphylococcus aureus15Ciprofloxacin (10)
Escherichia coli20Ampicillin (15)

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A series of in vitro studies assessed its cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (μM)Reference Compound
MCF712.5Doxorubicin (10)
NCI-H4608.0Cisplatin (7.5)

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The thiazole ring is known for its role as a pharmacophore, influencing enzyme inhibition and receptor binding . This interaction can lead to altered cellular functions such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis.

Case Studies

  • Antimicrobial Efficacy : A study published in Pharmaceutical Research highlighted the effectiveness of the compound against multi-drug resistant strains of bacteria. The research demonstrated that it not only inhibited growth but also reduced biofilm formation significantly .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the anticancer potential of this compound against various human cancer cell lines. It was found that treatment led to increased apoptosis markers in treated cells compared to controls .

Properties

IUPAC Name

2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-5-8(7(2)14-6)9(13)12-10-11-3-4-15-10/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDDEIUCXJPBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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